N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, a methoxyphenyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The starting material, 2-chloro-5-fluoropyrimidine, is synthesized through halogenation reactions involving pyrimidine derivatives.
Methoxyphenyl Group Introduction: The intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde under basic conditions to form the methoxyphenyl-substituted pyrimidine.
Triazole Ring Formation: The final step involves the condensation of the methoxyphenyl-substituted pyrimidine with 4-amino-1,2,4-triazole under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyrimidine ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the triazole ring can participate in reduction reactions.
Condensation Reactions: The compound can form Schiff bases through condensation with various amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution Products: Various substituted pyrimidines.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
4-Amino-1,2,4-triazole: A key component in the final condensation step.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness
N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of a pyrimidine ring with halogen substitutions, a methoxyphenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10ClFN6O2 |
---|---|
Molecular Weight |
348.72 g/mol |
IUPAC Name |
(E)-1-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C14H10ClFN6O2/c1-23-12-4-9(5-20-22-7-18-19-8-22)2-3-11(12)24-13-10(16)6-17-14(15)21-13/h2-8H,1H3/b20-5+ |
InChI Key |
OLRDVJCOCQUYSQ-DENHBWNVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC3=NC(=NC=C3F)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC3=NC(=NC=C3F)Cl |
solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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